
3,5-Diiodo-L-thyronine
Overview
Description
3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones (THs), primarily derived from the deiodination of triiodothyronine (T3) and thyroxine (T4). Unlike T3 and T4, T2 exhibits unique thyromimetic effects without binding strongly to nuclear thyroid hormone receptors (THRs). Instead, it modulates mitochondrial function, energy metabolism, and lipid oxidation through non-genomic pathways . Preclinical studies demonstrate its efficacy in reducing obesity, hepatic steatosis, and insulin resistance in high-fat diet (HFD)-fed rodents . Notably, T2 avoids adverse effects on the hypothalamus-pituitary-thyroid (HPT) axis and cardiovascular system, making it a promising therapeutic candidate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the iodination of 3,5-diiodotyrosine, which is then coupled with other intermediates to form diiodothyronine. The reaction conditions often require the presence of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods: Industrial production of diiodothyronine involves large-scale iodination processes, often utilizing advanced techniques to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Diiodothyronine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another, often involving halogenation or dehalogenation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenation Reagents: Iodine, bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .
Scientific Research Applications
Metabolic Regulation
Energy Metabolism Enhancement
Research indicates that 3,5-T2 significantly increases the resting metabolic rate (RMR) in rodent models. For instance, a study demonstrated that a single dose of 3,5-T2 (25 μg/100 g body weight) resulted in a more rapid increase in RMR compared to T3 (triiodothyronine), suggesting a unique mechanism of action independent of transcriptional processes . The compound appears to stimulate mitochondrial activity and enhance oxygen consumption, making it a potential therapeutic agent for metabolic disorders.
Lipid Metabolism
3,5-T2 has been shown to exert thyromimetic effects that influence lipid metabolism. In studies involving mice treated with 3,5-T2, there was a notable decrease in hepatic triglyceride levels and serum cholesterol concentrations, indicating enhanced lipid metabolism . However, these metabolic benefits were somewhat countered by increased food intake, which limited significant weight loss .
Cardiovascular Effects
Cardiac Function Improvement
Chronic administration of 3,5-T2 has been linked to improved cardiac energy capacity and survival rates in cold-exposed rats. This suggests that 3,5-T2 may play a role in enhancing cardiac function under stress conditions . However, caution is warranted as some studies reported enlarged heart weights in treated subjects, indicating potential cardiac side effects .
Mitochondrial Function
Mitochondrial Activity Stimulation
3,5-T2 has been identified as a potent stimulator of mitochondrial respiration. In hypothyroid rat models, administration of 3,5-T2 restored mitochondrial respiratory pathways to euthyroid levels without significantly affecting proton leak pathways . This selective enhancement of mitochondrial function positions 3,5-T2 as a valuable compound for studying mitochondrial diseases and energy metabolism.
Research Methodologies
Analytical Techniques
The quantification and analysis of 3,5-T2 have advanced with the development of sensitive methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These techniques have enabled researchers to measure 3,5-T2 levels accurately in biological samples from various organisms including zebrafish larvae . Such methodologies are crucial for understanding the pharmacokinetics and dynamics of 3,5-T2 in different biological contexts.
Potential Therapeutic Applications
Obesity and Metabolic Disorders
Given its ability to enhance energy expenditure and lipid metabolism, 3,5-T2 is being explored as a potential therapeutic agent for obesity and related metabolic disorders. Studies have shown that it can reduce hepatic fat accumulation and improve mitochondrial fatty acid oxidation in high-fat diet-induced obese rats . These findings suggest that 3,5-T2 could be beneficial in developing treatments for obesity-related complications.
Mechanism of Action
Diiodothyronine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondria. It modulates energy metabolism by influencing mitochondrial activity and enhancing oxidative phosphorylation. Additionally, it has been shown to regulate the expression of genes involved in lipid metabolism and thermogenesis .
Comparison with Similar Compounds
Structural and Receptor Affinity Differences
- T2 vs. T3/T4: T2’s lack of 3'-iodine reduces THR binding but enhances mitochondrial interactions, bypassing genomic signaling .
- 3'-Ac-T2 : A synthetic analogue with even lower THR affinity due to intramolecular hydrogen bonding between 3'-acetyl and 4'-hydroxyl groups, yet retains metabolic activity .
Metabolic Effects
- T2 vs. T3 : In HFD rats, T2 prevents insulin resistance and hepatic lipid peroxidation without altering TSH or T4 levels, whereas T3 disrupts the HPT axis .
- T2 vs. 3'-Ac-T2 : Both reduce adiposity, but 3'-Ac-T2 achieves this with negligible receptor binding, suggesting distinct mechanisms .
Tissue-Specific Actions
- Liver :
- Skeletal Muscle :
- Heart :
Research Findings and Mechanisms
- Mitochondrial Modulation : T2 enhances FoF1-ATP synthase activity and cardiolipin levels, improving hepatic bioenergetics in hypothyroid rats .
- Anti-Inflammatory Effects : T2 suppresses NF-κB signaling and reduces pro-inflammatory cytokines in skeletal muscle .
- Epigenetic Regulation : T2 downregulates miR-22-3p, a microRNA linked to gluconeogenic pathways in HFD models .
Biological Activity
3,5-Diiodo-L-thyronine (3,5-T2) is a biologically active iodothyronine that has garnered attention for its potential metabolic effects, particularly in the context of thyroid hormone action. This article explores the biological activity of 3,5-T2, highlighting its mechanisms of action, effects on metabolism, and relevant research findings.
Mitochondrial Targeting
3,5-T2 primarily exerts its effects on mitochondrial function. Studies have shown that it stimulates oxygen consumption more rapidly than T3 (triiodothyronine) in hypothyroid rat liver models. For instance, at a concentration of 1 pM, 3,5-T2 enhances mitochondrial activities within one hour, compared to T3’s effects that manifest after 24 hours . This rapid action is independent of transcriptional processes, as evidenced by the lack of effect when Actinomycin D is administered alongside T3 but not with 3,5-T2 .
Cytochrome Oxidase Activity
The addition of nanomolar concentrations of 3,5-T2 significantly increases cytochrome oxidase (COX) activity. Specifically, it binds to subunit Va of the COX complex and induces partial uncoupling in mitochondrial respiration . This suggests that 3,5-T2 directly influences mitochondrial bioenergetics.
Effects on Metabolism
Energy Metabolism
Chronic administration of 3,5-T2 has been shown to enhance energy metabolism in various tissues including the heart and skeletal muscle. In one study involving rats subjected to cold exposure, 3,5-T2 administration led to increased lipid β-oxidation and improved thermogenic capacity . This effect is linked to the upregulation of mitochondrial F(O)F(1)-ATP synthase and enhanced sympathetic innervation in brown adipose tissue (BAT) .
Thyromimetic Effects
Research indicates that 3,5-T2 mimics some actions of T3 by modulating gene expression related to lipid metabolism. In a study where mice were treated with 3,5-T2, there was a notable decrease in hepatic triglycerides and serum cholesterol levels . However, this was accompanied by increased food intake which mitigated significant weight loss despite the desired metabolic changes.
Table: Summary of Key Research Findings on this compound
Long-term Administration Effects
Long-term studies have shown that chronic administration of 3,5-T2 can lead to significant physiological adaptations. For example, it enhances the energy capacity of various organs and promotes thermogenesis through mechanisms involving UCP1 (Uncoupling Protein 1), which plays a critical role in heat production . Additionally, it has been observed to stimulate glucose-6-phosphate dehydrogenase activity in liver tissues .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016529 | |
Record name | 3,5-Diiodo-L-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-01-6 | |
Record name | Diiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyronine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diiodo-L-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodothyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYRONINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.